molecular formula C9H12N2O3 B159418 Ethyl [(3-amino-2-pyridinyl)oxy]acetate CAS No. 136742-82-0

Ethyl [(3-amino-2-pyridinyl)oxy]acetate

Cat. No.: B159418
CAS No.: 136742-82-0
M. Wt: 196.2 g/mol
InChI Key: MRQHNVHEZCTIJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [(3-amino-2-pyridinyl)oxy]acetate (CAS# 147283-74-7) is a heterocyclic compound featuring a pyridine ring substituted with an amino group at position 3 and an ethoxyacetate ester at position 2. Its molecular formula is C₉H₁₂N₂O₃, with a molecular weight of 196.20 g/mol . The amino group imparts electron-donating properties, enhancing solubility in polar solvents and enabling hydrogen-bonding interactions. This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly for derivatizing pyridine-based scaffolds.

Properties

CAS No.

136742-82-0

Molecular Formula

C9H12N2O3

Molecular Weight

196.2 g/mol

IUPAC Name

ethyl 2-(3-aminopyridin-2-yl)oxyacetate

InChI

InChI=1S/C9H12N2O3/c1-2-13-8(12)6-14-9-7(10)4-3-5-11-9/h3-5H,2,6,10H2,1H3

InChI Key

MRQHNVHEZCTIJV-UHFFFAOYSA-N

SMILES

CCOC(=O)COC1=C(C=CC=N1)N

Canonical SMILES

CCOC(=O)COC1=C(C=CC=N1)N

Synonyms

Acetic acid, [(3-amino-2-pyridinyl)oxy]-, ethyl ester (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Key structural analogues differ in substituents on the pyridine ring or ester group, influencing reactivity and applications:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Structural Features
Ethyl [(3-amino-2-pyridinyl)oxy]acetate C₉H₁₂N₂O₃ 3-NH₂, 2-OCH₂COOEt 196.20 Amino group (electron-donating), ethyl ester; enhances solubility and H-bonding .
Ethyl [(3-nitro-2-pyridinyl)oxy]acetate C₉H₁₀N₂O₅ 3-NO₂, 2-OCH₂COOEt 226.19 Nitro group (electron-withdrawing); increases reactivity in electrophilic substitutions .
Methyl (3-amino-2-oxo-1(2H)-pyridinyl)acetate C₉H₁₀N₂O₃ 3-NH₂, 2-OCH₂COOMe 194.19 Methyl ester; shorter alkyl chain reduces lipophilicity compared to ethyl ester .
Ethyl [(5-bromo-3-nitro-2-pyridinyl)oxy]acetate C₈H₈BrN₂O₅ 5-Br, 3-NO₂, 2-OCH₂COOEt 318.07 Bromo and nitro groups; halogen bonding potential and steric hindrance .
Ethyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate C₈H₁₁N₃O₃ Pyrimidinone core, 2-amino 197.19 Pyrimidinone ring introduces additional H-bonding sites via oxo groups .

Physicochemical Properties

  • Solubility : Ethyl esters (e.g., target compound) exhibit lower water solubility than methyl esters (e.g., ) due to increased hydrophobicity.
  • Electronic Effects: The 3-amino group in the target compound increases basicity (pKa ~8–9 estimated) compared to nitro-substituted analogues (pKa ~1–3 for NO₂) .

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